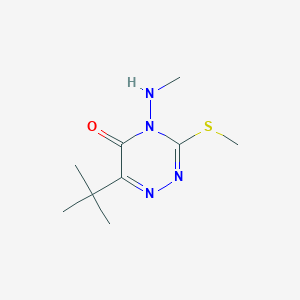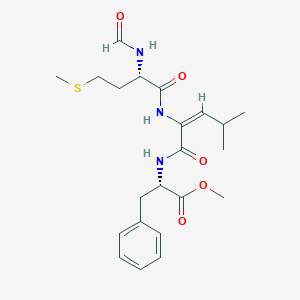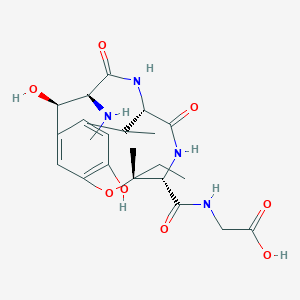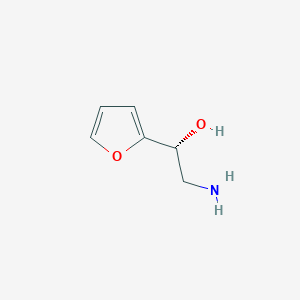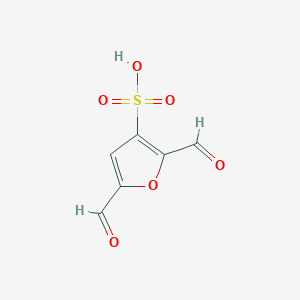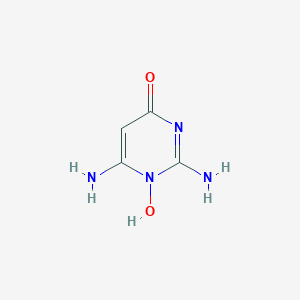
2,6-Diamino-1-hydroxypyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-1-hydroxypyrimidin-4-one, also known as DAPY, is a heterocyclic compound that has been widely studied for its potential pharmaceutical applications. DAPY is a pyrimidine derivative that has a unique structure that allows it to interact with a variety of biological targets, including enzymes and receptors.
Wirkmechanismus
2,6-Diamino-1-hydroxypyrimidin-4-one exerts its pharmacological effects by binding to specific enzymes and receptors, inhibiting their activity and disrupting their function. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the active site of reverse transcriptase, preventing the synthesis of viral DNA. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the DNA of cancer cells, causing DNA damage and inducing apoptosis.
Biochemische Und Physiologische Effekte
2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to have a variety of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis, and inhibition of cancer cell proliferation. 2,6-Diamino-1-hydroxypyrimidin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,6-Diamino-1-hydroxypyrimidin-4-one is its ability to inhibit the activity of several enzymes and receptors, making it a versatile drug candidate for the treatment of various diseases. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has a relatively low toxicity profile, making it a safe drug candidate for clinical trials. However, one of the limitations of 2,6-Diamino-1-hydroxypyrimidin-4-one is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2,6-Diamino-1-hydroxypyrimidin-4-one, including the optimization of its synthesis and purification methods, the identification of new targets for drug development, and the development of new drug delivery systems to improve its bioavailability. Additionally, research on the pharmacokinetics and pharmacodynamics of 2,6-Diamino-1-hydroxypyrimidin-4-one in vivo will be important for the development of safe and effective therapeutic agents.
Synthesemethoden
The synthesis of 2,6-Diamino-1-hydroxypyrimidin-4-one can be achieved through several methods, including the reaction of 2,6-diaminopyrimidine with glyoxylic acid or its derivatives. Another common method involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of 2,6-Diamino-1-hydroxypyrimidin-4-one with high purity.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-1-hydroxypyrimidin-4-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, HIV, and tuberculosis. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to inhibit the activity of several enzymes, including reverse transcriptase, integrase, and topoisomerase II. These enzymes are essential for the replication of viruses and cancer cells, making them attractive targets for drug development.
Eigenschaften
CAS-Nummer |
131230-62-1 |
|---|---|
Produktname |
2,6-Diamino-1-hydroxypyrimidin-4-one |
Molekularformel |
C4H6N4O2 |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
2,6-diamino-1-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)7-4(6)8(2)10/h1,10H,5H2,(H2,6,7,9) |
InChI-Schlüssel |
PHBRROLCXYXCIU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=NC1=O)N)O)N |
Kanonische SMILES |
C1=C(N(C(=NC1=O)N)O)N |
Synonyme |
4(3H)-Pyrimidinone, 2,6-diamino-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



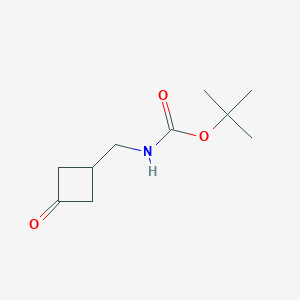
![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)
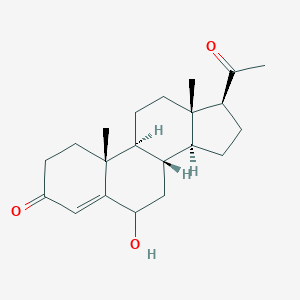
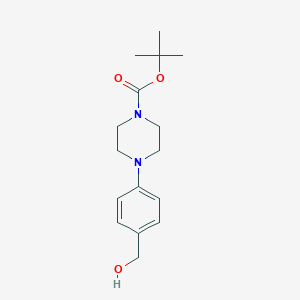
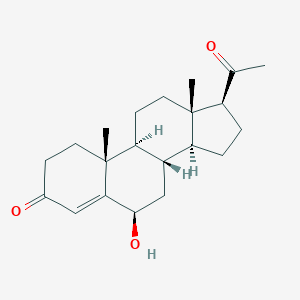
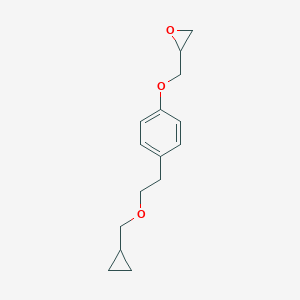

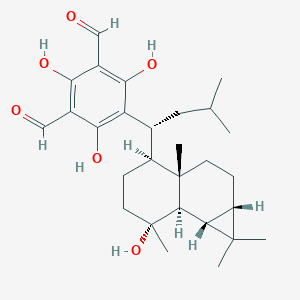
![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
